molecular formula C10H8IN3 B1412608 5-Iodo-3-phenylpyrazin-2-amine CAS No. 2090128-41-7

5-Iodo-3-phenylpyrazin-2-amine

Cat. No. B1412608
CAS RN: 2090128-41-7
M. Wt: 297.09 g/mol
InChI Key: LMOMNUSSNLMKQJ-UHFFFAOYSA-N
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Description

5-Iodo-3-phenylpyrazin-2-amine is a chemical compound with the CAS Number: 2090128-41-7 . It has a molecular weight of 297.1 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Iodo-3-phenylpyrazin-2-amine is 1S/C10H8IN3/c11-8-6-13-10 (12)9 (14-8)7-4-2-1-3-5-7/h1-6H, (H2,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Iodo-3-phenylpyrazin-2-amine is a solid at ambient temperature . Its molecular weight is 297.1 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Drug Development

5-Iodo-3-phenylpyrazin-2-amine: is a compound that can be used in the synthesis of various pharmaceuticals. Its structure allows for the creation of novel therapeutic agents, including receptor ligands, enzyme inhibitors, and anticancer agents. The iodo and amine groups are particularly useful in medicinal chemistry for constructing complex molecules through functionalization reactions .

Material Science

This compound finds extensive application in material science due to its ability to act as a building block in the synthesis of polymers, catalysts, sensors, and nanomaterials. Its unique electronic and optical properties make it suitable for use in organic electronics and photovoltaics .

Organic Synthesis

As an organic intermediate, 5-Iodo-3-phenylpyrazin-2-amine is valuable for its nucleophilicity and basicity. It can be used to construct a wide range of complex organic molecules, which are essential in various chemical syntheses .

Catalysis

The compound’s structure allows it to serve as a ligand in catalytic systems, which can be applied in numerous catalytic transformations. This is particularly important in the development of sustainable and efficient synthetic strategies .

Environmental Remediation

In the field of environmental science, 5-Iodo-3-phenylpyrazin-2-amine can be utilized in processes aimed at pollution control and remediation. Its chemical properties may be harnessed in technologies for carbon capture and the synthesis of green chemicals .

Biomaterials

Due to its structural versatility, this compound can contribute to the design and fabrication of biomaterials. Its potential applications include drug delivery systems and tissue engineering scaffolds, where its reactivity can be finely tuned for specific biological interactions .

Future Directions

While specific future directions for 5-Iodo-3-phenylpyrazin-2-amine are not available, the compound could potentially be explored further in various research contexts .

properties

IUPAC Name

5-iodo-3-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOMNUSSNLMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-phenylpyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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